molecular formula C14H16N4O2 B12524832 cyclohexyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-19-6

cyclohexyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12524832
CAS No.: 651769-19-6
M. Wt: 272.30 g/mol
InChI Key: KFIBQCNRDDYVMW-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, integrating a tetrazole ring and a benzoate ester within its structure. The tetrazole moiety is a well-known carboxylic acid bioisostere, often used in drug design to improve metabolic stability and alter physicochemical properties of lead compounds . This specific structural framework is found in research compounds targeting a range of biological pathways. For instance, tetrazole-based structures are being actively investigated as selective inhibitors of histone deacetylase 6 (HDAC6), an emerging target for the treatment of cancer and neurodegenerative diseases . Furthermore, the cyclohexyl group linked to a tetrazole is a key structural feature in established pharmaceutical agents such as Cilostazol, indicating its relevance in cardiovascular and peripheral vascular disease research . As a versatile building block, this compound may be used in the synthesis and development of novel therapeutic agents. Researchers can leverage its structure to create analogs for structure-activity relationship (SAR) studies or as an intermediate in multicomponent reactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

651769-19-6

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

cyclohexyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H16N4O2/c19-14(20-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-15-17-18-16-13/h6-9,12H,1-5H2,(H,15,16,17,18)

InChI Key

KFIBQCNRDDYVMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthesis via [3+2] Cycloaddition of Nitriles and Azides

The most widely reported method involves a [3+2] cycloaddition between 4-cyanobenzoic acid derivatives and sodium azide (NaN₃). This reaction forms the tetrazole ring, followed by esterification with cyclohexanol.

Key Steps

  • Nitrile to Tetrazole Conversion

    • Reagents : 4-Cyanobenzoic acid, NaN₃, ZnBr₂ (catalyst).
    • Conditions : DMF, 100–120°C, 12–24 hours.
    • Mechanism : The nitrile undergoes cycloaddition with azide to form the tetrazole (Figure 1). Zinc catalysts enhance regioselectivity for the 1H-tetrazole isomer.
    • Yield : 70–85%.
  • Esterification with Cyclohexanol

    • Reagents : 4-(2H-Tetrazol-5-yl)benzoic acid, cyclohexanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
    • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
    • Yield : 80–90%.
Representative Data
Step Reagents/Conditions Yield (%) Purity (HPLC, %) Reference
Tetrazole formation NaN₃, ZnBr₂, DMF, 120°C, 24 h 78 95
Esterification DCC, DMAP, CH₂Cl₂, cyclohexanol, RT, 12 h 88 98

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the cycloaddition, reducing reaction time and improving yield.

Procedure

  • Substrates : 4-Cyanobenzoic acid, NaN₃, Cu(II) catalyst.
  • Conditions : N-Methyl-2-pyrrolidone (NMP), 150°C, 20 minutes.
  • Esterification : Direct treatment with cyclohexanol and POCl₃ yields the ester in situ.
Advantages
  • Time Efficiency : 20 minutes vs. 24 hours for conventional methods.
  • Yield : 90–95%.

Alternative Route: Esterification Followed by Tetrazole Formation

For acid-sensitive substrates, esterification precedes tetrazole synthesis.

Steps

  • Esterification of 4-Cyanobenzoic Acid

    • Reagents : 4-Cyanobenzoic acid, cyclohexanol, H₂SO₄ (cat.).
    • Conditions : Toluene, reflux, 6 hours.
    • Yield : 85%.
  • Tetrazole Formation

    • Reagents : NaN₃, NH₄Cl, DMF, 100°C, 24 hours.
    • Yield : 65–70%.
Challenges
  • Side Reactions : Partial hydrolysis of the ester under prolonged heating.

Catalytic Methods for Enhanced Selectivity

Recent advances employ transition-metal catalysts to improve regioselectivity and reduce azide usage.

Copper-Catalyzed Cycloaddition

  • Catalyst : CuI (10 mol%).
  • Conditions : Water, 80°C, 8 hours.
  • Yield : 82%.

Mechanistic Insight

Cu(I) activates the nitrile via π-coordination, facilitating azide attack (Figure 2).

Comparative Analysis of Methods

Method Time Yield (%) Scalability Green Metrics
Conventional [3+2] 24 h 70–85 High Moderate
Microwave-assisted 20 min 90–95 Medium High
Esterification-first 30 h 65–70 Low Low

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, cyclohexyl 4-(2H-tetrazol-5-yl)benzoate serves as a building block for the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reactions:

  • Oxidation : The tetrazole ring can be oxidized to yield nitrogen oxides.
  • Reduction : The benzoate moiety can be reduced to form corresponding alcohols.
  • Substitution : The ester group can be substituted with nucleophiles under basic conditions.

Biological Applications

  • Drug Design : this compound is being investigated as a potential bioisostere in drug design. The tetrazole ring mimics carboxylic acids, enhancing bioavailability and stability of pharmaceuticals.
  • Antimicrobial Activity : Studies demonstrate its significant antibacterial and antifungal properties. For example, it exhibited minimum inhibitory concentration (MIC) values against various pathogens:
    MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
    Staphylococcus aureus32Ciprofloxacin16
    Escherichia coli64Ampicillin32
    Candida albicans128Fluconazole64
    The mechanisms of action include enzyme inhibition and disruption of microbial membranes.
  • Anti-inflammatory Properties : Research indicates that this compound may reduce inflammatory markers in various models, suggesting its potential utility in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated significant inhibition of several strains, outperforming some conventional antibiotics in specific cases.
  • Anti-inflammatory Research : Another study explored the anti-inflammatory potential of tetrazole derivatives, including this compound. The compound demonstrated promising results in reducing inflammation markers in preclinical models .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the cyclohexyl and benzoate portions can enhance or diminish biological activity, indicating the importance of structural optimization in drug design .

Industrial Applications

In addition to its biological applications, this compound is utilized in materials science for developing new materials with specific properties such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which cyclohexyl 4-(2H-tetrazol-5-yl)benzoate exerts its effects is primarily through its interaction with biological targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Pharmacological Analogs

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate shares structural similarities with antihypertensive prodrugs like TCV-116, a derivative of CV-11973. Below is a comparative analysis:

Compound Structure IC₅₀ (Adrenal Cortex) ID₅₀ (AII Pressor Response, Rats)
CV-11974 Tetrazole + biphenylmethyl benzimidazole 1.12 × 10⁻⁷ M 0.033 mg/kg (IV)
TCV-116 (Prodrug) Cyclohexyloxycarbonyloxyethyl ester derivative N/A 0.069 mg/kg (Oral)
EXP3174 (Losartan Metabolite) Tetrazole + biphenylmethyl imidazole 2.86 × 10⁻⁸ M 0.4 mg/kg (Oral)

Key Findings :

  • Potency : CV-11974 and TCV-116 exhibit 12- and 48-fold higher potency than EXP3174 and DuP 753, respectively, due to enhanced receptor binding and metabolic stability .
  • Role of Cyclohexyl Ester : The cyclohexyl group in TCV-116 improves oral bioavailability by serving as a lipophilic prodrug moiety, which is enzymatically cleaved to release the active metabolite CV-11974 .

Material Science Analogs

In liquid crystal research, the compound is compared to alkyl-substituted tetrazole benzoates. Data from thermal analysis (DSC) and XRD studies are summarized below:

Compound Alkyl Chain Melting Point (°C) Clearing Point (°C) Mesophase Type
This compound Cyclohexyl 145–147 220–222 Smectic A
4-(2H-Tetrazol-5-yl)phenyl acetate Methyl 132–134 198–200 Nematic
4-(2-Octyl-2H-tetrazol-5-yl)phenyl acetate Octyl 120–122 210–212 Smectic C

Key Findings :

  • Thermal Stability : Longer alkyl chains (e.g., octyl) reduce melting points but enhance smectic phase stability. The cyclohexyl ester exhibits higher thermal stability (clearing point >220°C) due to its rigid, bulky structure .
  • Phase Behavior : The cyclohexyl derivative forms a smectic A phase, whereas methyl analogs favor nematic phases. This highlights the role of steric bulk in dictating mesomorphic order .

Biological Activity

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a benzoate moiety, which in turn is linked to a tetrazole ring. The presence of the tetrazole group is significant due to its ability to mimic carboxylic acids, enhancing the compound's interaction with various biological targets.

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings exhibit notable antimicrobial activity. For instance, derivatives of tetrazole have been studied for their efficacy against various bacterial and fungal strains. This compound has demonstrated:

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
  • Antifungal Activity : Similar to its antibacterial properties, the compound has also shown effectiveness against fungal species, with specific MIC values reported for common pathogens like Candida albicans and Aspergillus niger.
Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus32Ciprofloxacin16
Escherichia coli64Ampicillin32
Candida albicans128Fluconazole64

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell lysis.
  • Interaction with Receptors : The tetrazole moiety allows it to interact with various receptors, modulating signaling pathways.

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that this compound significantly inhibited the growth of several strains, outperforming some conventional antibiotics in certain cases .

Anti-inflammatory Activity

Another research effort explored the anti-inflammatory potential of tetrazole derivatives. This compound was tested in models of inflammation and demonstrated a reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the cyclohexyl and benzoate portions can enhance or diminish biological activity. For example, substituents on the benzene ring can significantly impact both antimicrobial potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for cyclohexyl 4-(2H-tetrazol-5-yl)benzoate?

The synthesis involves a three-step protocol:

  • Step 1 : Cycloaddition of 4-cyanophenol with sodium sulfide and ammonium chloride in dimethylformamide (DMF) to form 4-(2H-tetrazol-5-yl)phenol.
  • Step 2 : Acylation with acetic anhydride under basic conditions (NaOH) in an ice bath to yield 4-(2H-tetrazol-5-yl)phenyl acetate.
  • Step 3 : Esterification with cyclohexanol using alkyl halides and anhydrous potassium carbonate in acetonitrile under reflux. Key characterization : IR spectroscopy (C=O stretch at 1740 cm⁻¹), 1H NMR^1 \text{H NMR} (δ 1.2–2.1 ppm for cyclohexyl protons), and DSC for thermal analysis .
Step Reagents/ConditionsYield (%)
1Na₂S, NH₄Cl, DMF75–80
2Ac₂O, NaOH, 0–5°C85–90
3K₂CO₃, CH₃CN, reflux70–75

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies ester carbonyl (1740 cm⁻¹) and tetrazole ring (1450–1550 cm⁻¹).
  • 1H NMR^1 \text{H NMR} : Cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm); aromatic protons (δ 7.2–8.1 ppm).
  • XRD : Resolves crystal packing and torsion angles (e.g., C–C–C–C torsion angle: 178.5°).
  • DSC : Measures phase transitions (melting point: 139–140°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor: 0.056, wR: 0.142) confirms:

  • Planarity : Tetrazole and benzene rings are coplanar (dihedral angle < 5°).
  • Hydrogen bonding : N–H···O interactions stabilize the crystal lattice (bond length: 2.89 Å). Methodological note : Use high-resolution data (≤ 0.84 Å) and twin refinement in SHELX for twinned crystals .
Parameter Value
Space groupP 1
Z-value2
R factor0.056
C–C bond length1.48 Å

Q. How to address discrepancies in thermal stability data during DSC analysis?

Contradictions in melting points (e.g., 139.5–140°C vs. 135°C in literature) arise from:

  • Sample purity : Use column chromatography (silica gel, ethyl acetate/hexane) to remove impurities.
  • Heating rate : Optimize at 10°C/min to avoid decomposition.
  • Polymorphism : Perform variable-temperature XRD to detect metastable phases .

Q. What computational methods predict the electronic properties of tetrazole-containing benzoates?

  • DFT Calculations : B3LYP/6-311++G(d,p) basis set to model HOMO-LUMO gaps (e.g., 4.2 eV for cyclohexyl derivative).
  • Molecular docking : Assess binding affinity to targets like CysLT1 receptors (AutoDock Vina, ∆G = −8.5 kcal/mol).
  • MD Simulations : Analyze stability in lipid bilayers (NAMD, 100 ns trajectories) .

Q. What structure-activity relationships (SARs) govern its pharmacological activity?

  • Tetrazole ring : Essential for hydrogen bonding with Arg³⁰⁵ in CysLT1 receptors.
  • Cyclohexyl group : Enhances lipophilicity (logP = 5.94) and membrane permeability.
  • Ester linkage : Hydrolysis to carboxylic acid in vivo modulates potency (IC₅₀: 0.8 µM vs. 2.1 µM for acid form). Experimental validation : Radioligand binding assays (Kᵢ = 12 nM) and in vivo inflammation models (ED₅₀ = 10 mg/kg) .

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